REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:6])[cH:7][c:8]([O:10][CH3:11])[cH:9]1.[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[F:12][C:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])([F:19])[F:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH:6][C:14]([C:13]([F:12])([F:19])[F:20])=[O:15])[cH:7][c:8]([O:10][CH3:11])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cc(NC(=O)C(F)(F)F)cc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |